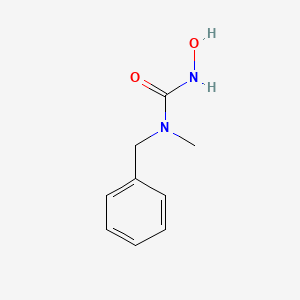
N-Benzyl-N'-hydroxy-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N’-hydroxy-N-methylurea is an organic compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Benzyl-N’-hydroxy-N-methylurea consists of a benzyl group, a hydroxy group, and a methylurea moiety, which contribute to its unique reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N’-hydroxy-N-methylurea can be achieved through several methods. One common approach involves the nucleophilic addition of benzylamine to an isocyanate derivative, followed by hydrolysis to introduce the hydroxy group. This reaction typically occurs in aqueous conditions without the need for organic co-solvents .
Industrial Production Methods: Industrial production of N-substituted ureas, including N-Benzyl-N’-hydroxy-N-methylurea, often involves the reaction of amines with carbamoyl chlorides or isocyanates. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of environmentally friendly and resource-efficient methods is emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-Benzyl-N’-hydroxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include benzyl-substituted ureas, hydroxy-substituted derivatives, and various reduced or oxidized compounds .
Applications De Recherche Scientifique
N-Benzyl-N’-hydroxy-N-methylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-Benzyl-N’-hydroxy-N-methylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate enzymatic activity and protein-protein interactions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-Benzyl-N-methylurea: Lacks the hydroxy group, resulting in different reactivity and biological activity.
N-Benzyl-N’-hydroxyurea: Lacks the methyl group, affecting its chemical properties and applications.
N-Methyl-N’-hydroxyurea: Lacks the benzyl group, leading to different interactions with biological targets.
Uniqueness: N-Benzyl-N’-hydroxy-N-methylurea is unique due to the presence of both the benzyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
78322-22-2 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-benzyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(12)10-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,10,12) |
Clé InChI |
YSBZRMQAMSUXAU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




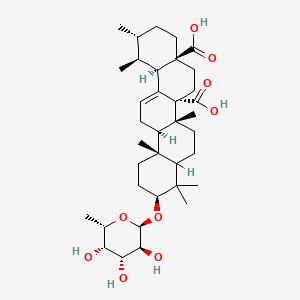
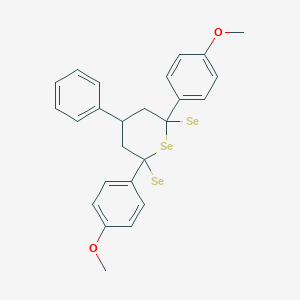

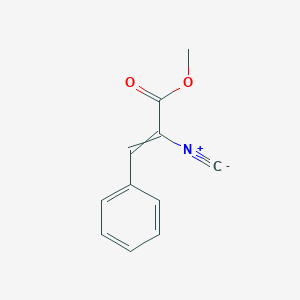
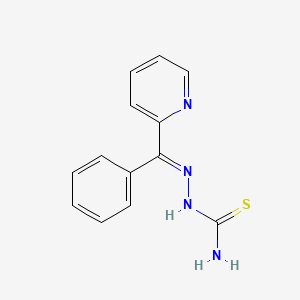
acetate](/img/structure/B14433018.png)
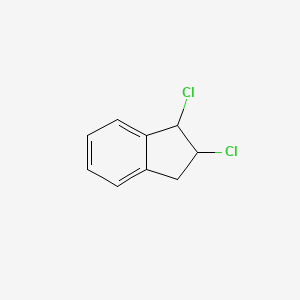


![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)


